molecular formula C25H26N6O3S B11035698 Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate

Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate

Cat. No.: B11035698
M. Wt: 490.6 g/mol
InChI Key: FJZQQDADWGUBOT-UHFFFAOYSA-N
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Description

Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate is a complex organic compound characterized by its unique quinazoline and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazoline Moiety: The synthesis begins with the preparation of 6-methoxy-4-methyl-2-quinazolinamine. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole Ring Construction: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under reflux conditions.

    Coupling Reaction: The quinazoline and thiazole intermediates are then coupled using a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and a catalytic amount of acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert imine groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into enzyme inhibition and receptor binding.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s quinazoline and thiazole moieties are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-cancer or anti-microbial activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-chlorophenyl)imino]-1,3-thiazole-5(3H)-carboxylate
  • Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-fluorophenyl)imino]-1,3-thiazole-5(3H)-carboxylate

Uniqueness

Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate is unique due to its specific combination of quinazoline and thiazole rings, along with the ethyl carboxylate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H26N6O3S

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 3-[(E)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-4-methyl-2-(4-methylphenyl)imino-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H26N6O3S/c1-6-34-22(32)21-16(4)31(25(35-21)28-17-9-7-14(2)8-10-17)23(26)30-24-27-15(3)19-13-18(33-5)11-12-20(19)29-24/h7-13H,6H2,1-5H3,(H2,26,27,29,30)

InChI Key

FJZQQDADWGUBOT-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C1=C(N(C(=NC2=CC=C(C=C2)C)S1)/C(=N/C3=NC(=C4C=C(C=CC4=N3)OC)C)/N)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC2=CC=C(C=C2)C)S1)C(=NC3=NC(=C4C=C(C=CC4=N3)OC)C)N)C

Origin of Product

United States

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